Bis(1,3-Dichloroisopropyl) Ether

説明

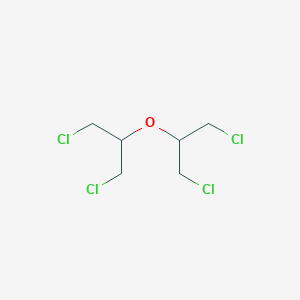

2,2’-Oxybis(1,3-dichloropropane) is a chemical compound with the molecular formula C6H10Cl4O. It is also known as Bis(1,3-dichloroisopropyl) ether. This compound is characterized by the presence of two 1,3-dichloropropane groups connected by an oxygen atom. It is a colorless to pale yellow liquid with a relatively high boiling point of 141-142°C at 18 Torr .

準備方法

Synthetic Routes and Reaction Conditions

2,2’-Oxybis(1,3-dichloropropane) can be synthesized through the reaction of 1,3-dichloro-2-propanol with allyl chloride in the presence of a base. The reaction typically occurs in a solvent such as tetrachloromethane at temperatures ranging from 0 to 10°C . The yield of the product can be optimized by controlling the reaction conditions and the molar ratios of the reactants.

Industrial Production Methods

Industrial production of 2,2’-Oxybis(1,3-dichloropropane) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and the reaction is carried out in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2,2’-Oxybis(1,3-dichloropropane) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Oxidation Reactions: Oxidation can lead to the formation of corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reducing agents such as zinc in acidic conditions or catalytic hydrogenation can be used.

Major Products Formed

Substitution: Formation of 1,3-dichloro-2-propanol or other alcohol derivatives.

Reduction: Formation of less chlorinated propanes or propene.

Oxidation: Formation of epoxides or other oxidized products.

科学的研究の応用

Flame Retardant Applications

BDIPE is primarily recognized for its role as a flame retardant. It is used in various materials, including:

- Polyurethane Foams : BDIPE is utilized as an additive to enhance the flame resistance of flexible and rigid polyurethane foams.

- Plastics and Resins : It acts as a flame retardant in the production of plastics and resins, contributing to the safety of consumer products.

Case Study: Flame Retardant Efficacy

A study conducted by Levchik and Weil (2004) demonstrated that BDIPE significantly improves the flame-retardant properties of polyurethane foams, reducing flammability and smoke generation during combustion.

Analytical Chemistry

BDIPE serves as an analytical standard in various chemical analyses, particularly in environmental testing.

- Water Analysis : It is employed in solid-phase microextraction techniques for detecting organic pollutants in water samples.

- Sewage Sludge Testing : BDIPE has been used as a standard in quantitative determinations of organic priority pollutants in sewage sludge.

Data Table: Analytical Applications of BDIPE

| Application Area | Methodology | Reference |

|---|---|---|

| Water Testing | Solid-phase microextraction | Sigma-Aldrich |

| Sewage Sludge | GC/MS | Chemosphere |

Intermediate in Organic Synthesis

BDIPE acts as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, making it valuable in synthetic chemistry.

- Synthesis of Other Compounds : BDIPE can be transformed into other chlorinated ethers or used to create complex organic molecules through substitution reactions.

Example Reaction

The transformation of BDIPE into other chlorinated derivatives can be achieved through nucleophilic substitution reactions, which are essential for producing specialty chemicals.

Toxicological Studies

Research into the toxicological effects of BDIPE has highlighted its potential health impacts. Studies have shown that exposure can lead to adverse health effects, necessitating careful handling and regulation.

Health Impact Overview

- Acute Toxicity : Exposure to high concentrations may result in respiratory issues and skin irritation.

- Chronic Effects : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.

作用機序

The mechanism of action of 2,2’-Oxybis(1,3-dichloropropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways .

類似化合物との比較

Similar Compounds

2,2’-Oxybis(1-chloropropane): Similar structure but with only one chlorine atom on each propane group.

1,3-Dichloropropane: Lacks the oxygen bridge between the propane groups.

1,2,3-Trichloropropane: Contains three chlorine atoms on a single propane chain.

Uniqueness

2,2’-Oxybis(1,3-dichloropropane) is unique due to the presence of an oxygen atom connecting two 1,3-dichloropropane groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the oxygen bridge influences the compound’s boiling point, solubility, and reactivity in various chemical reactions .

生物活性

Bis(1,3-dichloroisopropyl) ether, commonly referred to as BDCPP, is a chemical compound that has garnered attention due to its biological activity and potential health effects. It is primarily recognized as a metabolite of tris(1,3-dichloroisopropyl) phosphate (TDCPP), which is widely used as a flame retardant. Understanding the biological activity of BDCPP is crucial, especially in the context of human exposure and environmental impact.

- Chemical Name : this compound

- CAS Number : 13674-84-5

- Molecular Formula : C6H12Cl2O

- Molecular Weight : 179.07 g/mol

Sources of Exposure

BDCPP is primarily formed through the metabolism of TDCPP, which is used in various consumer products, including:

- Upholstered furniture

- Mattresses

- Electronics

Due to its presence in these products, BDCPP can be released into indoor environments, leading to potential human exposure through dust and direct contact with treated materials.

Endocrine Disruption

Research indicates that BDCPP exhibits endocrine-disrupting properties. It has been shown to affect thyroid hormone levels and disrupt normal endocrine function. A study highlighted that exposure to TDCPP and its metabolites, including BDCPP, resulted in altered levels of circulating hormones in animal models .

Cytotoxicity Studies

In vitro studies have demonstrated that BDCPP can be cytotoxic to various cell types. For instance:

- Hepatocytes : Exposure to BDCPP resulted in significant cytotoxic effects with an LC50 value indicating toxicity at concentrations as low as 60 μM .

- Neuronal Cells : Similar studies indicated that neuronal cells also exhibited reduced viability upon exposure to BDCPP .

Gene Expression Changes

BDCPP exposure has been linked to alterations in gene expression related to:

- Xenobiotic metabolism

- Thyroid hormone pathways

- Lipid regulation

These changes suggest a potential mechanism by which BDCPP may exert its toxic effects on biological systems .

Case-Control Studies

A case-control study involving urinary metabolites found high detection rates of BDCPP in children exposed to flame retardants. The study analyzed urine samples from 200 participants and reported significant associations between high levels of BDCPP and adverse health outcomes such as hormonal imbalances and developmental issues .

Animal Studies

Chronic toxicity studies in rats have revealed that long-term exposure to TDCPP led to significant health issues, including kidney hyperplasia and alterations in blood parameters such as decreased hemoglobin levels . These findings underscore the potential risks associated with prolonged exposure to compounds like BDCPP.

Data Tables

特性

IUPAC Name |

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDIZIDCORWBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208161 | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59440-89-0 | |

| Record name | Bis(1,3-dichloroisopropyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[1,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。